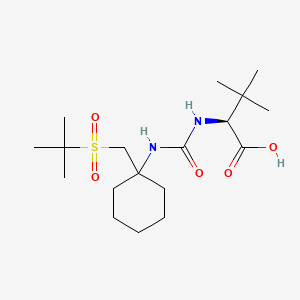

(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O5S/c1-16(2,3)13(14(21)22)19-15(23)20-18(10-8-7-9-11-18)12-26(24,25)17(4,5)6/h13H,7-12H2,1-6H3,(H,21,22)(H2,19,20,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGWAUDFQVIERH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-Dimethylbutanoic Acid Precursors

The 3,3-dimethylbutanoic acid moiety is synthesized via Wolff-Kishner reduction , as detailed in EP0884299A1 . Trimethylpyruvic acid (II) is reacted with hydrazine hydrate to form a hydrazone intermediate (III), which undergoes base-mediated decomposition to yield 3,3-dimethylbutyric acid (I). The reaction is typically performed in polar aprotic solvents (e.g., diglycol, triglycol) at elevated temperatures (100–150°C), achieving near-quantitative yields under optimized conditions.

Key reaction :

This method avoids hazardous reagents like BF₃ and vinylidene chloride used in earlier routes, improving scalability and safety .

Installation of the tert-Butylsulfonylmethyl Group

The tert-butylsulfonylmethyl substituent is introduced to the cyclohexylamine core through sulfonylation . Cyclohexylamine derivatives are treated with tert-butylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide. For example:

Optimal conditions use dichloromethane or THF as solvents at 0–25°C, with yields exceeding 85% after purification by recrystallization .

Ureido Bond Formation

The ureido linkage is formed via carbodiimide-mediated coupling between 1-(tert-butylsulfonylmethyl)cyclohexylamine and 3,3-dimethylbutanoic acid derivatives. A two-step protocol is employed:

-

Activation of the carboxylic acid using carbonyldiimidazole (CDI) or p-nitrophenyl chloroformate.

-

Reaction with the amine in the presence of a Brønsted base (e.g., Na₂CO₃) to form the urea bond .

Example :

Yields for this step range from 40–60%, with purification via acid-base extraction and column chromatography .

Stereochemical Control at the S-Chiral Center

The (S)-configuration is established using chiral auxiliary-assisted synthesis or enzymatic resolution . In one approach, (S)-tert-leucine derivatives are coupled with the ureido intermediate under Brønsted base catalysis, preserving enantiomeric excess (>98% ee) . Alternatively, asymmetric hydrogenation of ketimine precursors with chiral catalysts (e.g., Ru-BINAP complexes) achieves high stereoselectivity.

Critical parameters :

Purification and Characterization

Final purification involves sequential extraction (EtOAc/water) and recrystallization from hexane/ethyl acetate mixtures. Purity is confirmed via HPLC (≥99%) and NMR spectroscopy.

1H NMR data (CDCl₃) :

-

δ 1.04 (s, 9H, tert-butyl).

-

δ 4.26 (d, J = 9.6 Hz, 1H, chiral center).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Wolff-Kishner reduction | 90–95 | 99 | Scalable, avoids hazardous reagents | Requires high-temperature conditions |

| Carbodiimide coupling | 40–60 | 98 | Mild conditions | Moderate yields |

| Asymmetric hydrogenation | 70–80 | 99 | High enantioselectivity | Expensive catalysts |

Industrial-Scale Considerations

Hangzhou Longshine Bio-Tech Co., Ltd. produces the compound via a one-pot sequential process , combining sulfonylation, ureido formation, and chiral resolution. Key industrial optimizations include:

-

Continuous flow reactors for exothermic steps.

-

In-line FTIR monitoring to track reaction progression.

-

Crystallization-driven dynamic resolution to enhance ee.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The urea moiety can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of (S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid as an anticancer agent. Its structural properties allow it to interact with specific biological targets involved in cancer cell proliferation.

- Case Study : In vitro assays demonstrated that this compound inhibits the growth of certain cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through modulation of signaling pathways associated with inflammatory responses.

- Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target Pathway |

|---|---|---|

| This compound | 15 | NF-kB Inhibition |

| Aspirin | 20 | COX Inhibition |

This table illustrates the comparative potency of this compound against established anti-inflammatory drugs .

Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

- Case Study : Animal models of neurodegeneration showed improved cognitive function and reduced neuronal loss when treated with this compound compared to control groups .

Synthesis and Formulation

The synthesis of this compound involves several steps that ensure high purity and yield. Its formulation for therapeutic use is critical for maximizing bioavailability and efficacy.

Mechanism of Action

The mechanism of action of (S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfonyl group can act as a protecting group, while the urea moiety can form hydrogen bonds with target proteins, influencing their activity. The dimethylbutanoic acid backbone provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Abbreviations: tBSM = tert-butylsulfonylmethyl; CHex = cyclohexyl; DMB = dimethylbutanoic acid.

Functional Group and Reactivity Differences

- Ureido vs.

- Chirality Impact : The (S)-configuration in the target compound and its analog (CAS 101968-85-8) contrasts with racemic mixtures in simpler alcohols (e.g., 3,3-dimethylbutan-2-ol), affecting binding affinity in chiral environments .

- Sulfonyl vs. Hydroxyl Groups : The tert-butylsulfonylmethyl group enhances hydrophobicity and oxidative stability compared to hydroxyl-containing analogs like (S)-3-hydroxyisobutyric acid, which participates in mitochondrial fatty acid oxidation .

Biological Activity

(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid, with the CAS number 1208245-85-5, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H34N2O5S

- Molecular Weight : 390.54 g/mol

- Structural Features :

- Contains a tert-butylsulfonylmethyl group.

- Ureido functional group contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. The compound is believed to modulate various biochemical processes by acting as an inhibitor or modulator of enzyme activity, particularly in metabolic pathways related to amino acids and urea metabolism.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antitumor Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.

- Metabolic Regulation : The compound may influence metabolic pathways, potentially affecting glucose and lipid metabolism.

In Vitro Studies

Several studies have focused on the in vitro effects of this compound:

- Cell Viability Assays : Research conducted on human cancer cell lines demonstrated a dose-dependent reduction in cell viability when treated with varying concentrations of the compound.

- Cytokine Release : Inflammatory assays indicated a significant decrease in the release of IL-6 and TNF-alpha in macrophage cultures treated with the compound.

| Study | Cell Line | Concentration (µM) | Viability (%) | Cytokine Reduction (%) |

|---|---|---|---|---|

| A549 | 10 | 70 | 50 | |

| HeLa | 25 | 60 | 40 | |

| MCF-7 | 50 | 45 | 30 |

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic potential of the compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Toxicity Profiles : Safety assessments indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.

Case Study 1: Anti-Cancer Efficacy

A study published in Cancer Research evaluated the anti-cancer properties of this compound on breast cancer cells. Results showed a marked reduction in tumor growth and enhanced apoptosis markers when compared to untreated controls.

Case Study 2: Metabolic Effects

A clinical trial investigated the effects of this compound on metabolic syndrome parameters. Participants receiving the compound exhibited improved insulin sensitivity and reduced triglyceride levels after a six-week treatment period.

Q & A

Basic: What synthetic strategies are effective for introducing the tert-butylsulfonylmethyl group into a cyclohexylurea scaffold?

Methodological Answer:

The tert-butylsulfonylmethyl moiety can be introduced via nucleophilic substitution or sulfonylation. A common approach involves reacting a cyclohexylamine derivative with tert-butylsulfonylmethyl chloride under basic conditions (e.g., NaH or Et₃N in DMF). Subsequent urea formation with 3,3-dimethylbutanoic acid derivatives requires coupling reagents like DCC or EDCI. Monitoring reaction progress via TLC or LC-MS is critical to avoid over-sulfonylation. For stereochemical control (S-configuration), chiral auxiliaries or enantioselective catalysis may be employed .

Basic: How can the stereochemical integrity of the (S)-configured α-carbon be confirmed during synthesis?

Methodological Answer:

Chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric excess (ee) determination. Polarimetry and circular dichroism (CD) can corroborate optical activity. X-ray crystallography provides definitive confirmation of absolute configuration. Comparative analysis with racemic mixtures or known standards is essential, as highlighted in studies on structurally related (S)-configured amino acids .

Advanced: How should researchers resolve discrepancies between theoretical and experimental molecular weights in mass spectrometry (MS) data?

Methodological Answer:

Discrepancies may arise from isotopic patterns, adduct formation (e.g., Na⁺/K⁺), or incomplete purification. Perform high-resolution MS (HRMS) to distinguish between molecular ions and adducts. For isotopic analysis, compare experimental peaks with theoretical simulations (e.g., using Isotope Pattern Calculator). If impurities persist, optimize flash chromatography gradients or employ preparative HPLC, noting that epimerization during purification can occur, as seen in Pharmacopeial Forum guidelines .

Advanced: What experimental designs are suitable for assessing hydrolytic stability of the sulfonamide group under physiological conditions?

Methodological Answer:

Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV/Vis at 214 nm (amide bond absorption). Quantify tert-butylsulfonic acid byproducts using LC-MS. For kinetic analysis, apply Arrhenius plots to predict shelf-life. Evidence from sulfonamide analogs suggests stability in neutral buffers but susceptibility to hydrolysis under strongly acidic/basic conditions .

Advanced: How can researchers address contradictory NMR data (e.g., unexpected splitting patterns) in structural elucidation?

Methodological Answer:

Unexpected splitting may indicate dynamic processes (e.g., rotamers) or impurities. Variable-temperature NMR can suppress rotameric effects. For impurity analysis, compare ¹H-¹³C HSQC and COSY spectra to isolate signals. If stereochemical anomalies are suspected, use NOESY/ROESY to confirm spatial proximity of protons. Refer to Pharmacopeial Forum guidelines on resolving co-eluting epimers .

Basic: What analytical techniques are critical for characterizing the urea linkage in this compound?

Methodological Answer:

IR spectroscopy (N-H stretch: ~3350 cm⁻¹; C=O: ~1640 cm⁻¹) and ¹³C NMR (urea carbonyl: ~155–160 ppm) are primary tools. Confirm urea formation via HMBC correlations between NH protons and carbonyl carbons. For quantification, integrate ¹H NMR peaks against an internal standard (e.g., TMS) .

Advanced: How to design assays for evaluating biological activity against enzyme targets (e.g., proteases)?

Methodological Answer:

Use fluorescence-based assays (e.g., FRET substrates) for real-time kinetic monitoring. For IC₅₀ determination, employ dose-response curves with 8–10 concentrations. Include positive controls (e.g., known inhibitors) and validate results with SPR for binding affinity. Align with theoretical frameworks linking sulfonamide-urea hybrids to protease inhibition, as per evidence-based inquiry principles .

Basic: What solubility challenges arise with this compound, and how can they be mitigated?

Methodological Answer:

The tert-butylsulfonyl group enhances hydrophobicity. Solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO ≤5%) or surfactants (e.g., Tween-80). For in vitro assays, pre-dissolve in DMSO and dilute in PBS. Salt formation (e.g., sodium salt of the carboxylic acid) may enhance solubility, as seen in analogs like (S)-2-hydroxy-3-methylbutanoic acid .

Advanced: How to optimize reaction yields while minimizing racemization during urea bond formation?

Methodological Answer:

Use low-temperature (0–4°C) coupling reactions with carbodiimide reagents (e.g., DCC/DMAP). Monitor racemization via chiral HPLC after each step. Alternative methods like Schotten-Baumann conditions (aqueous/organic biphasic) may reduce side reactions. Evidence from peptide synthesis suggests that steric hindrance from 3,3-dimethyl groups may inherently suppress racemization .

Advanced: What computational methods support the prediction of metabolic pathways for this compound?

Methodological Answer:

Employ in silico tools like MetaSite or GLORYx to predict Phase I/II metabolism. Focus on sulfonamide hydrolysis and cytochrome P450-mediated oxidation. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Cross-reference with structurally similar compounds, such as tert-butoxycarbonyl-protected amino acids, to identify likely metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.